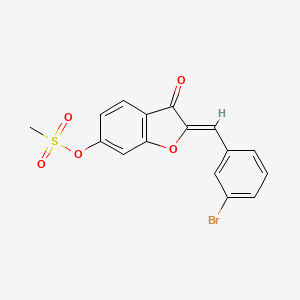

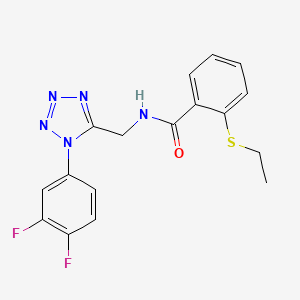

![molecular formula C16H13N3O5S2 B2838453 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886916-69-4](/img/structure/B2838453.png)

3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Potential

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potential as selective class III agents. These compounds have shown potency in in vitro assays comparable to other clinical trial compounds, indicating their viability for producing class III electrophysiological activity (Morgan et al., 1990). Another study described the class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, with selected compounds demonstrating potent class III activity devoid of effects on conduction (Ellingboe et al., 1992).

Antimicrobial and Antifungal Action

A range of sulfonyl-substituted nitrogen-containing heterocyclic systems has been extended, showing sensitivity to both Gram-positive and Gram-negative bacteria. The substances also exhibited antifungal activity, indicating their potential in antimicrobial applications (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide have been synthesized, showing strong carbonic anhydrase inhibitory properties. These complexes behave as powerful inhibitors, suggesting their application in understanding enzyme mechanisms and potential therapeutic uses (Büyükkıdan et al., 2013).

Synthesis and Characterization of Complex Molecules

Studies have focused on the synthesis and characterization of novel compounds, such as fluoro-substituted benzothiazoles and sulphonamide benzothiazole comprising thiazole for anti-microbial screening (Jagtap et al., 2010). These efforts contribute to the development of new molecules with potential biological and pharmacological applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit hiv-1 rt . This suggests that the compound could potentially target similar enzymes or proteins.

Mode of Action

Based on the structural similarity to other benzo[d]thiazol-2-yl compounds, it can be hypothesized that it may interact with its targets through non-competitive inhibition .

Biochemical Pathways

Given the potential target of hiv-1 rt, it could be involved in the inhibition of the reverse transcription process in the hiv replication cycle .

Result of Action

If it indeed inhibits hiv-1 rt as suggested, it could potentially prevent the conversion of viral rna into dna, thereby inhibiting the replication of the virus .

Properties

IUPAC Name |

3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZJEHNDIOSJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

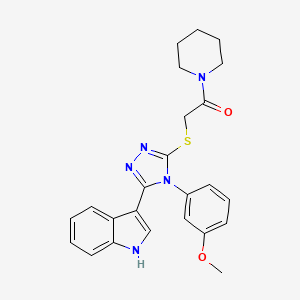

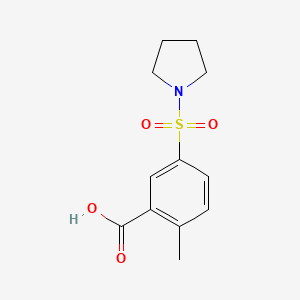

![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)

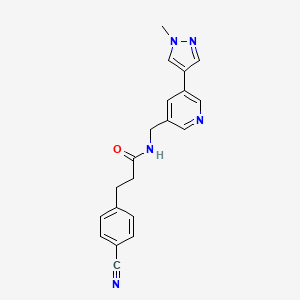

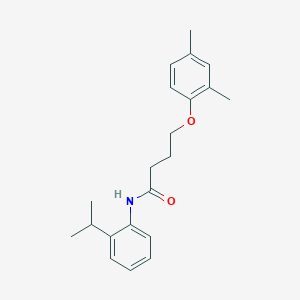

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)

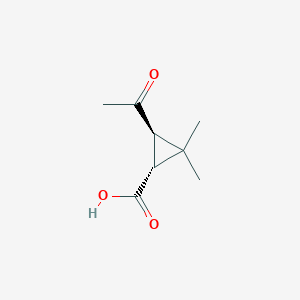

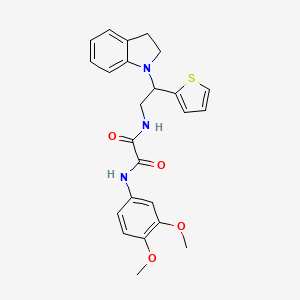

![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2838386.png)

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)